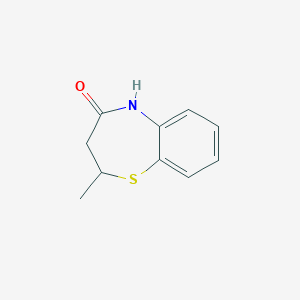

2-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

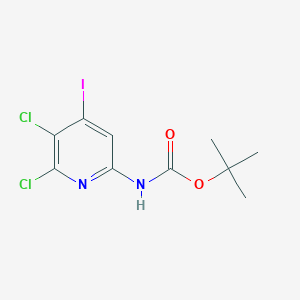

2-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as M2BD, is a heterocyclic compound that belongs to the benzothiazepinone class. It is a highly versatile compound that has been studied for its various applications in the field of synthetic organic chemistry. In particular, it has been used in the synthesis of a wide range of heterocyclic compounds, including those with therapeutic and pharmacological properties. Moreover, M2BD has been studied for its potential use in the development of new drugs and drug delivery systems.

Applications De Recherche Scientifique

Synthesis and Stereochemistry

Optically Active Derivatives

2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and their derivatives, including the 3-amino and 3-hydroxy derivatives, are significant due to their bioactive properties. Research has extensively covered the synthesis of optically active forms of these compounds, contributing to understanding their stereochemical configurations and potential bioactivities (Levai & Kiss-Szikszai, 2008).

Innovative Synthesis Methods

A study details the synthesis of 5-Methyl-2,3-diphenyl-1,5-benzothiazepin-4(5H)-one using acylation, iodocyclization, and Suzuki cross-coupling reactions, contributing to the field of synthetic organic chemistry and highlighting the versatility of these compounds (陶李明 et al., 2010).

Solution-Phase Parallel Synthesis

Another study developed practical and efficient parallel methods for synthesizing 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, demonstrating their potential for diversity-oriented synthesis in drug discovery (Zhao & Liu, 2007).

Chemical Properties and Applications

Stereospecific Synthesis

The stereospecific synthesis of azeto[2,1-d][1,5]benzothiazepin/diazepin-1-ones highlights the structural diversity and potential application of these compounds in medicinal chemistry (Huang & Xu, 2003).

Heterocyclic Library Development

A structurally diverse heterocyclic library of benzothiazepine-fused β-lactam derivatives showcases the potential of these compounds in developing new pharmacophores (Xu, 2005).

Preparation Procedures

A new procedure for preparing 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones using samarium diiodide offers insights into novel synthetic routes for these compounds (Zhong, Chen, & Zhang, 2002).

Potential Biomedical Applications

Antimicrobial Agents

Some 1,5-benzothiazepine derivatives and their ribofuranosides have been synthesized and evaluated as antimicrobial agents, demonstrating the therapeutic potential of these compounds (Singh, Kumar, Yadav, & Mishra, 2002).

Drug Design Advances

Research on 1,5-benzothiazepines and their nucleosides indicates their significance in drug design, particularly in developing new antimicrobial agents (Singh, Sharma, Kumar, & Prakash, 2000).

Enantioselective Synthesis

The first enantioselective synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepines showcases the advancement in asymmetric synthesis methodologies applicable in pharmaceutical development (Corti et al., 2017).

Propriétés

IUPAC Name |

2-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-6-10(12)11-8-4-2-3-5-9(8)13-7/h2-5,7H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXASIAXPOQHFJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

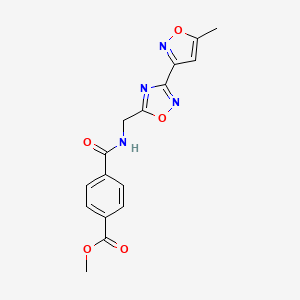

![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2771379.png)

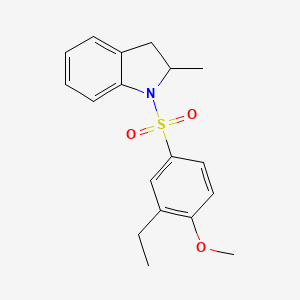

![3-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771380.png)

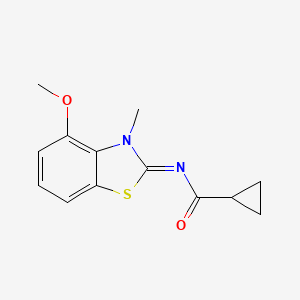

![ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2771381.png)

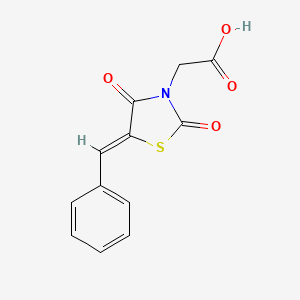

![N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2771400.png)

![Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2771402.png)